A Technical Guide to Methyl 4-(hydroxymethyl)benzoate: Properties, Synthesis, and Applications in Drug Development
A Technical Guide to Methyl 4-(hydroxymethyl)benzoate: Properties, Synthesis, and Applications in Drug Development
CAS Number: 6908-41-4
This technical guide provides an in-depth overview of Methyl 4-(hydroxymethyl)benzoate, a versatile organic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Physicochemical and Spectroscopic Data
Methyl 4-(hydroxymethyl)benzoate is a white to off-white crystalline solid.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 6908-41-4 | [1][2] |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.17 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 45-50 °C | [2] |
| Boiling Point | 129-133 °C at 0.8 Torr | |
| Solubility | Moderately soluble in organic solvents; less soluble in water. Soluble in chloroform (B151607) (25 mg/mL). | [1] |
| Flash Point | > 110 °C (> 230 °F) | [2] |
Spectroscopic data is crucial for the identification and characterization of Methyl 4-(hydroxymethyl)benzoate. The following table summarizes its key spectral features.
| Spectrum Type | Key Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.99 (d, 2H), 7.40 (d, 2H), 4.73 (s, 2H), 3.90 (s, 3H) |
| ¹³C NMR (CDCl₃) | Characteristic peaks for aromatic carbons, ester carbonyl, methyl, and hydroxymethyl groups. |
| IR (KBr) | Peaks corresponding to O-H, C-H (aromatic and aliphatic), C=O (ester), and C-O stretching vibrations. |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 166. |
Synthesis and Reactivity
Methyl 4-(hydroxymethyl)benzoate serves as a valuable building block in organic synthesis due to its two reactive functional groups: a hydroxyl group and a methyl ester.[1] The hydroxyl group can undergo oxidation, etherification, and esterification, while the ester group can be hydrolyzed or converted to other functional groups.
A common synthetic route to Methyl 4-(hydroxymethyl)benzoate involves the esterification of 4-(hydroxymethyl)benzoic acid.
Experimental Protocol: Synthesis of Methyl 4-(hydroxymethyl)benzoate
This protocol outlines a general procedure for the synthesis of Methyl 4-(hydroxymethyl)benzoate via Fischer esterification of 4-(hydroxymethyl)benzoic acid.
Materials:
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4-(hydroxymethyl)benzoic acid
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Methanol (B129727) (anhydrous)
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Sulfuric acid (concentrated)
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Sodium bicarbonate (saturated solution)
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Magnesium sulfate (B86663) (anhydrous)
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Round-bottom flask
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Reflux condenser
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Separatory funnel
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Rotary evaporator
Procedure:
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To a solution of 4-(hydroxymethyl)benzoic acid (1.0 eq) in methanol (10-20 eq) in a round-bottom flask, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
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Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess methanol using a rotary evaporator.
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Dissolve the residue in dichloromethane and transfer to a separatory funnel.
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Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain pure Methyl 4-(hydroxymethyl)benzoate.
Applications in Drug Development
Methyl 4-(hydroxymethyl)benzoate is a key starting material for the synthesis of various active pharmaceutical ingredients (APIs). Its bifunctional nature allows for the construction of more complex molecular architectures.
Synthesis of Artelinic Acid
Artelinic acid is a water-soluble derivative of artemisinin (B1665778), a potent antimalarial drug. Methyl 4-(hydroxymethyl)benzoate is used to introduce the linker that enhances the solubility and pharmacokinetic profile of the parent compound.
This protocol describes a one-pot conversion of artemisinin to artelinic acid using Methyl 4-(hydroxymethyl)benzoate.
Materials:
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Artemisinin
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Sodium borohydride (B1222165)
-
Methyl 4-(hydroxymethyl)benzoate
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Chlorotrimethylsilane (B32843) (TMSCl)
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Tetrahydrofuran (THF), anhydrous
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Potassium hydroxide (B78521) (KOH) in methanol (10%)
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Preparative thin-layer chromatography (prep-TLC) plates
Procedure:
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In a suitable reaction vessel, stir a mixture of artemisinin (50 mg), sodium borohydride (100 mg), and Methyl 4-(hydroxymethyl)benzoate (100 mg) in anhydrous THF (3 mL) at room temperature.
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Add chlorotrimethylsilane (0.1 mL) to the mixture and continue stirring for approximately 8 hours.
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Upon completion of the reduction and alkylation, filter the reaction mixture.
-
To the filtrate, slowly add 10% KOH in methanol (15 mL) at room temperature and stir for an additional 3.5 hours to facilitate hydrolysis of the methyl ester.
-
After the reaction, perform a standard aqueous work-up.
-
Purify the crude product by preparative TLC to yield pure artelinic acid.
Synthesis of Keto Acid Derivatives
Methyl 4-(hydroxymethyl)benzoate is also utilized in the synthesis of keto acids, which are important intermediates for various pharmaceuticals. For instance, it has been used in the synthesis of keto acid inhibitors of the hepatitis C virus NS3/NS4A serine protease. The hydroxymethyl group can be oxidized to an aldehyde, which then serves as a handle for further elaboration into the keto acid moiety.
Signaling Pathways and Mechanism of Action
While Methyl 4-(hydroxymethyl)benzoate itself is not known to directly interact with specific signaling pathways, it is a crucial component of drugs that do. The mechanism of action of artelinic acid, synthesized from this compound, is illustrative.
Artelinic acid, like other artemisinin derivatives, exerts its antimalarial effect through a unique mechanism. Inside the malaria parasite, the endoperoxide bridge of the artemisinin core is cleaved by heme iron, which is abundant due to the parasite's digestion of hemoglobin. This cleavage generates highly reactive carbon-centered free radicals, which then alkylate and damage a multitude of parasite proteins, leading to parasite death.
Furthermore, artemisinins have been shown to possess anti-inflammatory properties by modulating various signaling pathways, including NF-κB, MAPK, and STAT pathways.
Diagram: Proposed Mechanism of Action of Artelinic Acid
Caption: Proposed mechanism of action for artelinic acid and other artemisinin derivatives.
Diagram: Synthetic Workflow for Artelinic Acid
Caption: One-pot synthetic workflow for artelinic acid.
